Isoxazole, 5-(bromophenylmethyl)-3-ethoxy-4-methyl- Isoxazole, 5-(bromophenylmethyl)-3-ethoxy-4-methyl-
Brand Name: Vulcanchem
CAS No.: 192440-03-2
VCID: VC17291395
InChI: InChI=1S/C13H14BrNO2/c1-3-16-13-9(2)12(17-15-13)11(14)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
SMILES:
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol

Isoxazole, 5-(bromophenylmethyl)-3-ethoxy-4-methyl-

CAS No.: 192440-03-2

Cat. No.: VC17291395

Molecular Formula: C13H14BrNO2

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

Isoxazole, 5-(bromophenylmethyl)-3-ethoxy-4-methyl- - 192440-03-2

Specification

CAS No. 192440-03-2
Molecular Formula C13H14BrNO2
Molecular Weight 296.16 g/mol
IUPAC Name 5-[bromo(phenyl)methyl]-3-ethoxy-4-methyl-1,2-oxazole
Standard InChI InChI=1S/C13H14BrNO2/c1-3-16-13-9(2)12(17-15-13)11(14)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
Standard InChI Key ZPWDNZQDIHKDNW-UHFFFAOYSA-N
Canonical SMILES CCOC1=NOC(=C1C)C(C2=CC=CC=C2)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a five-membered isoxazole ring (C₃H₃NO) with three distinct substituents:

  • Bromophenylmethyl group: A benzyl moiety substituted with bromine at the para position, enhancing lipophilicity and potential halogen bonding interactions.

  • Ethoxy group (-OCH₂CH₃): Introduced at position 3, this ether substituent modulates electronic effects and solubility.

  • Methyl group (-CH₃): Positioned at carbon 4, it contributes to steric effects and metabolic stability .

The IUPAC name, 5-[bromo(phenyl)methyl]-3-ethoxy-4-methyl-1,2-oxazole, reflects this arrangement. Spectroscopic characterization via NMR and mass spectrometry confirms the structure, with key signals including:

  • ¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), ethoxy methylene (δ 3.4–3.6 ppm), and methyl groups (δ 1.2–1.4 ppm).

  • ¹³C NMR: Isoxazole ring carbons (δ 95–160 ppm), brominated benzyl carbon (δ 40–45 ppm).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₄BrNO₂
Molecular Weight296.16 g/mol
CAS Number192440-03-2
IUPAC Name5-[bromo(phenyl)methyl]-3-ethoxy-4-methyl-1,2-oxazole
Solubility (Predicted)Low in water; soluble in DMSO

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-(bromophenylmethyl)-3-ethoxy-4-methylisoxazole typically involves multi-step strategies:

  • Cyclization: Reacting hydroxylamine derivatives with β-diketones or α-keto esters forms the isoxazole core. For example, Ulrik S. Sørensen’s method uses hydroxylamine and α-keto esters to yield 5-substituted isoxazolols .

  • Bromination: Introducing bromine via electrophilic aromatic substitution or radical bromination at the benzyl position.

  • Alkylation: Ethoxy and methyl groups are added using alkyl halides under basic conditions .

Table 2: Comparative Synthesis Routes

MethodReagentsYield (%)Purity (%)
CyclizationHydroxylamine, α-keto ester65–75≥95
Bromination-AlkylationNBS, K₂CO₃, alkyl halides70–80≥98

Optimization Challenges

Key challenges include minimizing byproducts during bromination and achieving regioselective alkylation. Catalytic methods using SnII-Mont K10 (as in ACS Omega studies) improve efficiency but require rigorous temperature control .

Spectroscopic Characterization

Analytical Techniques

  • NMR Spectroscopy: Confirms substituent positions and ring integrity.

  • HPLC: Purity assessment (>98% in optimized syntheses).

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 297.16 .

ActivityMechanismPotential IC₅₀ (Predicted)
Carbonic Anhydrase InhibitionZinc ion coordination100–200 μM
AntimicrobialMembrane disruption1–5 μg/mL

Applications in Drug Development

Medicinal Chemistry

Isoxazole derivatives are explored for:

  • Antibiotics: Leveraging halogen interactions for target specificity.

  • Anti-Inflammatory Agents: Ethoxy groups reduce COX-2 activity.

  • Anticancer Therapeutics: Bromine enhances DNA intercalation potential .

Pharmacokinetic Considerations

The bromophenylmethyl group may improve blood-brain barrier penetration, while the ethoxy substituent reduces first-pass metabolism. In silico ADMET predictions suggest moderate bioavailability (40–60%) and hepatic clearance .

Future Directions

  • Targeted Synthesis: Develop analogs with fluorophenyl or nitro groups for enhanced activity.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.

  • Molecular Dynamics: Simulate CA and kinase binding modes to optimize substituents .

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